2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and diverse potential applications in various fields such as chemistry, biology, medicine, and industry. As a fluorinated sulfonamide, it possesses distinct physical and chemical properties that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2,4-difluorobenzenesulfonyl chloride and 6-hydroxypyridazine.
Reaction Steps
Formation of Intermediate: The 2,4-difluorobenzenesulfonyl chloride reacts with 3-aminopropanol under basic conditions to form an intermediate sulfonamide.
Cyclization: The intermediate undergoes cyclization with 6-hydroxypyridazine in the presence of a dehydrating agent to yield 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Conditions: : Typically involves using organic solvents such as dichloromethane or ethanol, with the reactions being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling Up: : In an industrial setting, the same synthetic steps are used but scaled up.
Optimized Conditions: : Reaction conditions are optimized for yield and purity, involving controlled temperatures and pressures.
Purification: : Industrial synthesis often includes additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding sulfonic acid derivatives.
Reduction: : Reduction reactions can target the carbonyl group in the pyridazine ring, potentially forming alcohol derivatives.
Substitution: : The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed
Oxidation Products: : Sulfonic acids and related derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Variously functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Reactivity Studies: : Understanding the behavior of fluorinated sulfonamides in different chemical environments.
Synthesis Intermediates: : Used as intermediates for synthesizing other complex molecules.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.
Biochemical Pathway Probes: : Utilized in studying specific biochemical pathways in vitro.
Medicine
Drug Development: : Explored as a scaffold for designing new pharmaceutical agents targeting specific diseases.
Diagnostics: : Potentially useful in diagnostic assays due to its unique chemical properties.
Industry
Material Science: : Applications in developing new materials with specific properties, such as polymers.
Agricultural Chemicals: : Explored for use in developing new pesticides or herbicides.
Mechanism of Action
Interaction with Targets: : The compound interacts with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathway Involvement: : It may inhibit specific biochemical pathways by mimicking substrate molecules or binding to active sites on enzymes, thereby altering the normal function of these pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorobenzenesulfonamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
2,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Highlighting Uniqueness
Fluorine Atoms: : The presence of fluorine atoms in 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide imparts unique reactivity and metabolic stability compared to its chlorinated analogues.
Sulfonamide Group: : The sulfonamide group enhances its potential as an enzyme inhibitor due to its ability to form strong hydrogen bonds with biological targets.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRMLOTSXIGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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